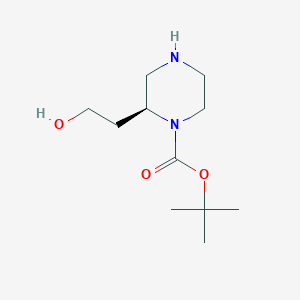

(S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (2S)-2-(2-hydroxyethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-12-8-9(13)4-7-14/h9,12,14H,4-8H2,1-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOZBHDCFUFVAOH-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCNC[C@@H]1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80476441 | |

| Record name | (S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169448-17-3 | |

| Record name | (S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80476441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate CAS number 169448-17-3

An In-Depth Technical Guide to (S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate (CAS: 169448-17-3): A Key Chiral Building Block in Drug Discovery

Executive Summary

This compound is a high-value chiral building block integral to modern medicinal chemistry. Its structure combines three critical features for drug design: the piperazine core, a privileged scaffold known for its favorable pharmacokinetic properties; a defined (S)-stereocenter, which is crucial for target-specific interactions; and orthogonal functional handles—a reactive primary alcohol and a Boc-protected amine—that allow for precise, sequential chemical modifications. This guide provides an in-depth analysis of its chemical properties, a representative synthetic pathway, robust analytical characterization methods, and its strategic application in the synthesis of complex pharmaceutical intermediates. It is intended for researchers, chemists, and drug development professionals who leverage advanced synthetic intermediates to accelerate the discovery of novel therapeutics.

Physicochemical Properties and Specifications

The compound is a substituted piperazine derivative, where the tert-butoxycarbonyl (Boc) group serves as a protecting element for the nitrogen at position 1. This strategic protection is fundamental to its utility, enabling chemists to perform selective reactions on other parts of the molecule.

| Property | Value | Source |

| CAS Number | 169448-17-3 | [1][2] |

| Molecular Formula | C₁₁H₂₂N₂O₃ | [1][2] |

| Molecular Weight | 230.30 g/mol | [1][2] |

| Appearance | Typically a colorless to off-white solid or viscous oil | [3] |

| Boiling Point | ~352.2 °C (Predicted) | [3][] |

| Density | ~1.067 g/cm³ (Predicted) | [3][] |

| Chirality | (S)-enantiomer | [1] |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. | |

| IUPAC Name | tert-butyl (2S)-2-(2-hydroxyethyl)piperazine-1-carboxylate | [] |

The Strategic Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis, prized for its stability under a wide range of conditions and its clean, acid-labile removal.[5][6] Its presence on the N1 position of the piperazine ring is not merely for protection; it is a strategic element that dictates the molecule's reactivity profile.

Causality of its Importance:

-

Orthogonality: The Boc group is stable to basic, nucleophilic, and reductive conditions, allowing for a broad scope of chemical transformations to be performed on the hydroxyethyl side chain or a substituent at the N4 position without disturbing the N1-Boc linkage.[5]

-

Reactivity Tuning: By protecting the more reactive secondary amine, it allows for selective functionalization. For instance, if the N4 position were also a secondary amine, the Boc group would direct alkylation or acylation to that site.

-

Controlled Deprotection: The Boc group is readily cleaved under anhydrous acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an alcohol or ether.[7] This process generates the free amine, gaseous carbon dioxide, and tert-butanol, which are easily removed, simplifying purification.[8]

Synthesis and Purification Workflow

While multiple synthetic routes can be envisioned, a common and reliable strategy involves the stereoselective synthesis from a chiral precursor, followed by Boc protection. The following protocol is a representative example based on established principles of piperazine synthesis.[9][10]

Detailed Experimental Protocol (Representative)

This protocol is illustrative and should be adapted and optimized based on laboratory conditions and scale.

-

Cyclization to Chiral Piperazinone:

-

To a solution of (S)-2-amino-4-butanol (1.0 eq) in a suitable aprotic solvent like DMF, add a base such as potassium carbonate (2.5 eq).

-

Slowly add ethyl bromoacetate (1.1 eq) at 0 °C and allow the mixture to warm to room temperature, stirring for 12-18 hours.

-

Upon reaction completion (monitored by TLC), the intermediate is not isolated. The reaction mixture is heated to 80-100 °C to facilitate intramolecular cyclization to the corresponding (S)-3-(2-hydroxyethyl)piperazin-2-one.

-

Causality: The initial N-alkylation is followed by a base-mediated intramolecular nucleophilic attack of the secondary amine onto the ester carbonyl, eliminating ethanol and forming the cyclic amide (piperazinone).

-

-

Reduction to Chiral Piperazine:

-

In a separate flask under an inert atmosphere (N₂ or Ar), prepare a suspension of a powerful reducing agent like lithium aluminum hydride (LiAlH₄, ~2.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C and slowly add a solution of the crude piperazinone from the previous step in THF.

-

After the addition is complete, allow the reaction to reflux for 4-8 hours until the starting material is consumed.

-

Causality: LiAlH₄ is a potent hydride donor capable of reducing the amide carbonyl of the piperazinone to a methylene group, yielding the desired piperazine ring.

-

-

N1-Boc Protection:

-

After a careful aqueous workup (e.g., Fieser workup) to quench the excess LiAlH₄, extract the crude (S)-2-(2-hydroxyethyl)piperazine into an organic solvent.

-

To the crude amine solution, add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) at 0 °C.[7]

-

Stir the reaction at room temperature for 2-4 hours. The reaction progress can be monitored by TLC, watching for the disappearance of the free amine.

-

Causality: The free secondary amine at N1 is more nucleophilic and sterically accessible than the N4 amine, leading to selective protection under these conditions. Triethylamine acts as a base to neutralize the acidic byproduct.[7]

-

-

Purification:

-

Perform an aqueous workup to remove water-soluble salts.

-

Concentrate the organic layer under reduced pressure.

-

Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane to elute the final product.

-

Analytical Characterization

Rigorous characterization is essential to confirm the structure, purity, and stereochemical integrity of the final product. The data below are representative expectations for this molecule.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the tert-butyl group (~1.4 ppm, 9H, singlet), piperazine ring protons (multiplets in the 2.5-4.0 ppm range), hydroxyethyl protons (-CH₂-CH₂-OH, multiplets around 3.6-3.8 ppm), and a broad singlet for the hydroxyl proton.[11][12] |

| ¹³C NMR | Resonances for the Boc carbonyl (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), the methyl carbons of the Boc group (~28 ppm), and distinct signals for the carbons of the piperazine ring and the hydroxyethyl side chain.[12] |

| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ peak at m/z 231.17. |

| Infrared (IR) Spectroscopy | Broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2850-2980 cm⁻¹), a strong C=O stretch from the carbamate (~1680-1700 cm⁻¹), and C-N stretches (~1160-1250 cm⁻¹). |

| Chiral HPLC | Analysis on a suitable chiral stationary phase is required to confirm the enantiomeric excess (e.e.) is >98%. |

Applications in Medicinal Chemistry

The title compound is a versatile intermediate, not an active pharmaceutical ingredient itself. Its value lies in providing a chiral scaffold onto which pharmacophoric elements can be strategically installed.

-

Scaffold for Kinase Inhibitors: The piperazine ring is a common feature in kinase inhibitors, often bridging different recognition domains of the ATP binding pocket.[13] This building block can be elaborated at the N4 position with a heterocyclic moiety and at the hydroxyl group to interact with the solvent front.

-

CNS-Targeted Agents: The piperazine moiety is prevalent in drugs targeting the central nervous system (CNS), including antipsychotics and antidepressants.[14] The ability to tune polarity and hydrogen bonding capacity via the hydroxyl group makes this intermediate valuable for optimizing blood-brain barrier penetration.

-

Antiviral and Anti-infective Agents: Piperazine derivatives have shown broad-spectrum activity against various pathogens.[10][15] The chiral center and hydroxyl group can be used to mimic natural substrates or enhance binding to viral or bacterial enzymes.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling in a controlled environment. The following information is based on data for structurally related compounds.[3][16][17]

| Hazard Category | GHS Classification and Precautionary Statements |

| Acute Toxicity | H302: Harmful if swallowed. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. |

| Skin Irritation | H315: Causes skin irritation. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[16] |

| Eye Irritation | H319: Causes serious eye irritation. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16] |

| Respiratory Irritation | H335: May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[16] |

-

Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[18][19] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[18]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.[1] Storage under an inert atmosphere is recommended for long-term stability.

Conclusion

This compound stands out as a meticulously designed synthetic intermediate. Its pre-installed chirality, orthogonally protected amine, and reactive hydroxyl group provide a streamlined starting point for the synthesis of complex, high-value molecules. For drug discovery teams, leveraging such advanced building blocks is a critical strategy for reducing the number of synthetic steps, simplifying purification challenges, and ultimately accelerating the timeline from hit identification to lead optimization. Its versatility ensures its continued relevance in the pursuit of next-generation therapeutics across a multitude of disease areas.

References

-

PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

King, S. A., Armstrong, J., & Keller, J. (n.d.). Synthesis and Ru(II)-BINAP Reduction of a Ketoester Derived from Hydroxyproline. Organic Syntheses. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate. Retrieved from [Link]

-

Best-Block. (n.d.). tert-Butyl (S)-3-(2-hydroxyethyl)piperazine-1-carboxylate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

ChemistryOpen. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

Local Pharma Guide. (n.d.). CAS NO. 169448-17-3. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

- Google Patents. (n.d.). Method for the preparation of piperazine and its derivatives.

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: N-(2-Hydroxyethyl)piperazine-N′-(4-butanesulfonic acid). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]

-

Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from [Link]

-

Dalton Transactions. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Retrieved from [Link]

-

RSC Publishing. (2013). Dual protection of amino functions involving Boc. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate. Retrieved from [Link]

-

MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]

Sources

- 1. This compound - CAS:169448-17-3 - Sunway Pharm Ltd [3wpharm.com]

- 2. CAS NO. 169448-17-3 | this compound | C11H22N2O3 [localpharmaguide.com]

- 3. (S)-tert-butyl 3-(2-Hydroxyethyl)piperazine-1-carboxylate | 1273577-11-9 [chemicalbook.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 9. Piperazine synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 16. carlroth.com [carlroth.com]

- 17. angenechemical.com [angenechemical.com]

- 18. fishersci.co.uk [fishersci.co.uk]

- 19. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to the Pharmacophore Potential of Substituted Piperazine Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, is a cornerstone of modern medicinal chemistry.[1][2] Its unique combination of structural simplicity, conformational flexibility, and synthetic tractability has established it as a "privileged scaffold" in drug discovery.[1][3] This guide provides an in-depth technical exploration of the pharmacophore potential of substituted piperazine scaffolds. We will dissect the key structural and physicochemical properties that make piperazine a versatile building block and examine its application across diverse therapeutic areas, including central nervous system (CNS) disorders, oncology, and infectious diseases. By synthesizing field-proven insights with established scientific principles, this document serves as a comprehensive resource for professionals engaged in the design and development of novel therapeutics.

The Piperazine Core: A Privileged Pharmacophore Element

The enduring prevalence of the piperazine moiety in clinically successful drugs is not coincidental.[3][4] It stems from a unique confluence of properties that allow it to serve multiple roles within a drug molecule, from a simple linker to a critical pharmacophoric element.[5]

1.1. Physicochemical and Structural Advantages:

-

Tunable Basicity: The two nitrogen atoms provide basic centers (pKa values are typically around 9.8 and 5.7) that can be protonated at physiological pH. This is crucial for forming ionic interactions with biological targets and enhancing aqueous solubility, a key factor in optimizing pharmacokinetic profiles.[1][3]

-

Conformational Flexibility: The piperazine ring predominantly adopts a stable chair conformation, but can also exist in boat forms.[1] This flexibility allows the substituents at the N1 and N4 positions to orient themselves optimally within a receptor's binding pocket, maximizing target affinity.[1]

-

Hydrogen Bonding Capability: The nitrogen atoms can act as hydrogen bond acceptors. When protonated, the N-H groups become excellent hydrogen bond donors. These interactions are fundamental to high-affinity ligand-receptor binding.[1][6]

-

Synthetic Accessibility: The secondary amine groups at N1 and N4 are versatile synthetic handles.[1][2] They readily participate in a wide range of chemical reactions, including N-alkylation, N-arylation, amidation, and reductive amination, allowing for the systematic and efficient generation of large, diverse chemical libraries.[2][5]

1.2. The General Pharmacophore Model:

The pharmacophoric features of a substituted piperazine can be generalized. Understanding this model is the first step in rationally designing new drug candidates.

Caption: A general pharmacophore model for substituted piperazines.

Therapeutic Applications & Structure-Activity Relationships (SAR)

The versatility of the piperazine scaffold is demonstrated by its presence in drugs across numerous therapeutic areas.[1][2][4][7] The specific substitutions at the N1 and N4 positions dictate the biological activity.[2]

2.1. Central Nervous System (CNS) Disorders:

Arylpiperazines are a prominent class of CNS-active agents, particularly in the treatment of schizophrenia, depression, and anxiety.[8][9][10] These compounds often target dopamine (D2) and serotonin (e.g., 5-HT1A, 5-HT2A) receptors.[6][8][11]

-

Pharmacophore & SAR: A common pharmacophore for these agents includes:

-

A basic nitrogen (typically N1) that forms an ionic bond with a conserved aspartate residue in the receptor's transmembrane domain.[6]

-

An aryl group (e.g., phenyl, pyrimidinyl) attached to N4, which engages in hydrophobic or π-π stacking interactions.[6]

-

A flexible linker of variable length connecting the piperazine to another cyclic moiety.[8]

-

The nature of the aryl group and its substituents is critical for receptor selectivity and affinity. For instance, drugs like Aripiprazole utilize a dichlorophenylpiperazine moiety to achieve a specific D2/5-HT1A partial agonist profile.

| N1-Substituent | N4-Aryl Group | Key Target(s) | Example Drug | Therapeutic Use |

| Butyl-aryl chain | 2,3-Dichlorophenyl | D2, 5-HT1A | Aripiprazole | Antipsychotic |

| Ethyl-amide chain | 2-Pyrimidinyl | 5-HT1A | Buspirone | Anxiolytic |

| Propyl-amide chain | Piperonyl | 5-HT1A, 5-HT2A | 4pN-(3-(4-(piperonyl)piperazin-1-yl)propyl) isonicotinamide (experimental)[12] | Antidepressant-like |

2.2. Oncology:

In cancer therapy, the piperazine scaffold is a key component of many targeted therapies, particularly tyrosine kinase inhibitors (TKIs).[8][13] Here, the piperazine often serves as a linker that correctly positions other pharmacophoric groups within the ATP-binding pocket of the kinase.[5] Its ability to improve solubility and bioavailability is also a major advantage.[1][5]

-

Pharmacophore & SAR: Imatinib, a landmark TKI for chronic myeloid leukemia, exemplifies this role. The N-methylpiperazine group enhances water solubility and forms a crucial hydrogen bond that stabilizes the drug in its binding site.

-

FDA-Approved Examples: Several blockbuster cancer drugs incorporate the piperazine moiety, including Imatinib, Dasatinib, and Palbociclib, highlighting its importance in this field.[8]

| Drug | Target Kinase | Role of Piperazine |

| Imatinib | Bcr-Abl | Solubilizing group, H-bonding interaction |

| Dasatinib | Bcr-Abl, SRC | Linker, solubilizing group |

| Palbociclib | CDK4/6 | Linker, occupies specific pocket |

2.3. Infectious Diseases:

Piperazine derivatives have demonstrated broad-spectrum activity against bacteria, fungi, and viruses.[1][14][15][16]

-

Antimicrobial Activity: The mechanism is often driven by the specific substitutions. Lipophilic aryl and thioaryl groups at N1 can enhance penetration into bacterial cells.[1] For example, 1-(2-(2,4-dimethylphenylthio)phenyl)piperazine shows potent inhibition of Staphylococcus aureus and Pseudomonas aeruginosa.[1]

-

Antiviral Activity: Piperazine derivatives have been explored as inhibitors of viral proteases, such as the NS3 protease in Flaviviruses (e.g., Zika, Dengue).[17] The piperazine acts as a central scaffold to position functional groups that interact with the enzyme's active site.

Experimental & Computational Workflows

The discovery and optimization of piperazine-based drugs involve a synergistic interplay between synthetic chemistry, biological screening, and computational modeling.

3.1. Synthesis and Library Development:

A key to exploring the pharmacophore potential is the ability to rapidly synthesize diverse libraries of substituted piperazines.

Protocol: Parallel Synthesis of an N-Aryl, N'-Alkyl Piperazine Library

-

Monoprotection (Self-Validating Step): React piperazine with one equivalent of a protecting group (e.g., Boc-anhydride) to selectively protect one nitrogen atom. The success of this step is easily verified by TLC or LC-MS, ensuring that subsequent reactions occur at the desired position.

-

N-Arylation: Couple the protected piperazine with various aryl halides using a palladium-catalyzed reaction like the Buchwald-Hartwig amination. This is a robust and high-yielding reaction with broad substrate scope.

-

Deprotection: Remove the Boc group under acidic conditions (e.g., trifluoroacetic acid). Complete removal is confirmed by the disappearance of the starting material peak in LC-MS.

-

N-Alkylation/Reductive Amination: React the deprotected arylpiperazine with a library of aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).[5] This one-pot reaction is highly efficient for generating diverse N-alkyl substituents.

-

Purification & Analysis: Purify the final compounds using techniques like flash chromatography or preparative HPLC. Confirm the identity and purity of each library member using NMR and LC-MS.

3.2. Computational Drug Design Workflow:

In-silico methods are indispensable for prioritizing synthetic targets and understanding SAR.[1]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ijbpas.com [ijbpas.com]

- 8. mdpi.com [mdpi.com]

- 9. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. apjhs.com [apjhs.com]

- 15. WO2017144624A1 - Piperazine derivatives as antiviral agents with increased therapeutic activity - Google Patents [patents.google.com]

- 16. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]

- 17. Piperazine-derived small molecules as potential Flaviviridae NS3 protease inhibitors. In vitro antiviral activity evaluation against Zika and Dengue viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of (S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate in Organic Solvents

Foreword: Navigating the Solubility Landscape in Pharmaceutical Development

In the intricate process of drug discovery and development, understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate is not merely a routine characterization step; it is a cornerstone of rational process design, formulation development, and ultimately, therapeutic efficacy. (S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate, a chiral building block frequently employed in the synthesis of complex pharmaceutical agents, presents a unique solubility profile governed by its distinct structural motifs. This technical guide provides a comprehensive exploration of its solubility in a range of organic solvents, blending theoretical predictions with a robust experimental framework. Our objective is to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical methodologies to confidently navigate the solubility challenges associated with this important molecule.

Molecular Architecture and its Implications for Solubility

To comprehend the solubility of this compound, we must first dissect its molecular structure. The molecule integrates several key functional groups that dictate its intermolecular interactions and, consequently, its affinity for various solvents.

-

Piperazine Ring: A six-membered heterocyclic amine, the piperazine core provides a degree of polarity and potential for hydrogen bonding.

-

tert-Butoxycarbonyl (Boc) Protecting Group: This bulky, lipophilic group significantly influences the molecule's overall polarity, sterically hindering the piperazine nitrogen and increasing its affinity for nonpolar environments. The Boc group is known for its stability in the presence of most nucleophiles and bases.[1]

-

Hydroxyethyl Side Chain: The presence of a primary alcohol introduces a strong hydrogen bond donor and acceptor site, enhancing polarity and promoting interactions with protic and polar aprotic solvents. The hydroxyl group is known to increase the water solubility of organic compounds through hydrogen bonding.[2][3]

-

Chiral Center: The (S)-configuration at the C2 position of the piperazine ring can influence crystal packing and, in some cases, lead to differential solubility in chiral environments, although this is less of a factor in achiral organic solvents.

The interplay of the lipophilic Boc group and the hydrophilic hydroxyethyl and piperazine moieties results in an amphiphilic character, suggesting a nuanced solubility profile across a spectrum of organic solvents.

Caption: Molecular structure highlighting key functional groups.

Theoretical Solubility Prediction: A Hansen Solubility Parameter Approach

The principle of "like dissolves like" is a foundational concept in solubility, and Hansen Solubility Parameters (HSP) provide a powerful quantitative framework to apply this principle.[4] HSP deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Arising from van der Waals forces.

-

δP (Polar): Stemming from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

A solvent is predicted to be a good solvent for a solute if their HSP values are similar. The "distance" (Ra) between the HSP of a solvent and a solute in the three-dimensional Hansen space can be calculated using the following equation:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher likelihood of solubility.

Estimating the Hansen Solubility Parameters of this compound

In the absence of experimentally determined HSP values for our target compound, we can employ group contribution methods. These methods approximate the HSP of a molecule by summing the contributions of its constituent functional groups.[5][6] Using the Van Krevelen group contribution method, we can dissect the molecule and assign values to each fragment to estimate the overall HSP.[7][8]

Molecular Fragmentation for Group Contribution Analysis:

| Functional Group | Contribution to δD | Contribution to δP | Contribution to δH |

| >CH- (aliphatic) | X | Y | Z |

| -CH2- (aliphatic) | X | Y | Z |

| -CH3 (aliphatic) | X | Y | Z |

| >N- (in ring) | X | Y | Z |

| -NH- (in ring) | X | Y | Z |

| -O- (ester) | X | Y | Z |

| -C=O (ester) | X | Y | Z |

| -OH (primary alcohol) | X | Y | Z |

| tert-butyl group | X | Y | Z |

(Note: The table above is a representation of the fragmentation process. Actual contribution values are derived from established tables in the literature.)

Based on a detailed group contribution analysis, the estimated Hansen Solubility Parameters for this compound are:

-

δD ≈ 17.5 MPa½

-

δP ≈ 8.0 MPa½

-

δH ≈ 9.5 MPa½

Predicted Solubility in Common Organic Solvents

With the estimated HSP of our target compound, we can now predict its relative solubility in a range of organic solvents by calculating the Hansen distance (Ra). A lower Ra value suggests better solubility.

| Organic Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Predicted Hansen Distance (Ra) | Predicted Solubility |

| Alcohols | |||||

| Methanol | 15.1 | 12.3 | 22.3 | High | Moderate to High |

| Ethanol | 15.8 | 8.8 | 19.4 | Moderate | High |

| Isopropanol | 15.8 | 6.1 | 16.4 | Moderate | High |

| Ketones | |||||

| Acetone | 15.5 | 10.4 | 7.0 | Low | High |

| Methyl Ethyl Ketone | 16.0 | 9.0 | 5.1 | Low | High |

| Esters | |||||

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | Low | High |

| Chlorinated Solvents | |||||

| Dichloromethane | 17.0 | 7.3 | 7.1 | Low | High |

| Chloroform | 17.8 | 3.1 | 5.7 | Moderate | Moderate |

| Aprotic Polar Solvents | |||||

| Acetonitrile | 15.3 | 18.0 | 6.1 | High | Moderate to Low |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | Moderate | Moderate to High |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | Moderate | Moderate to High |

| Ethers | |||||

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | Low | High |

| Diethyl Ether | 14.5 | 2.9 | 5.1 | Moderate | Moderate |

| Hydrocarbons | |||||

| Toluene | 18.0 | 1.4 | 2.0 | High | Low |

| Heptane | 15.3 | 0.0 | 0.0 | Very High | Very Low |

Interpretation of Predicted Solubility: The theoretical analysis suggests that this compound will exhibit good solubility in polar aprotic solvents like acetone, MEK, ethyl acetate, THF, and dichloromethane, where the balance of dispersion, polar, and hydrogen bonding interactions is favorable. Protic solvents like ethanol and isopropanol are also predicted to be effective due to their strong hydrogen bonding capabilities. Conversely, nonpolar hydrocarbon solvents such as toluene and heptane are expected to be poor solvents due to the significant mismatch in their polarity and hydrogen bonding parameters.

Experimental Determination of Solubility: A Validated Approach

While theoretical predictions provide valuable guidance, experimental verification is paramount for obtaining accurate and reliable solubility data. The shake-flask method is a well-established and robust technique for determining the equilibrium solubility of a compound.[9]

Experimental Protocol: Shake-Flask Method

This protocol outlines a self-validating system for the accurate determination of solubility.

Materials:

-

This compound (purity >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the respective solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

-

Allow the samples to equilibrate for a predetermined time (e.g., 24 hours). A preliminary study can determine the time required to reach equilibrium by taking measurements at different time points (e.g., 12, 24, and 48 hours) until the concentration plateaus.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered aliquot with the respective solvent to a concentration within the calibrated range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated analytical method to determine the concentration of the dissolved compound.

-

Caption: A stepwise representation of the shake-flask solubility determination method.

Analytical Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique for the quantitative analysis of organic molecules. The Boc-protecting group on the target molecule provides a chromophore that allows for UV detection.[10][11]

Method Validation:

A validated HPLC-UV method is crucial for accurate solubility determination. The method should be validated for the following parameters according to ICH guidelines:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Illustrative HPLC-UV Method Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of acetonitrile and water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

(Note: These are starting parameters and should be optimized for the specific instrument and compound.)

Synthesis of Findings and Practical Recommendations

The theoretical predictions derived from Hansen Solubility Parameters provide a strong initial framework for solvent selection. The experimental data obtained through the validated shake-flask and HPLC-UV methodology will then offer a definitive and quantitative measure of the solubility of this compound in the chosen organic solvents.

Expected Correlation:

It is anticipated that the experimental solubility data will correlate well with the predicted Hansen distances. Solvents with a low Ra value are expected to exhibit high solubility, while those with a high Ra value will likely show poor solubility. Any significant deviations from the predicted behavior can provide valuable insights into specific solute-solvent interactions not fully captured by the group contribution method.

Caption: A logic diagram illustrating the synergy between theoretical prediction and experimental validation.

Practical Recommendations for Researchers:

-

Initial Solvent Screening: Utilize the predicted solubility profile based on Hansen Solubility Parameters for a rapid and cost-effective initial screening of potential solvents for synthesis, purification, and formulation.

-

Process Optimization: The quantitative solubility data is critical for optimizing reaction concentrations, crystallization conditions, and extraction efficiencies.

-

Formulation Development: Understanding the solubility in a range of pharmaceutically acceptable solvents is essential for developing stable and bioavailable dosage forms.

-

Troubleshooting: In cases of unexpected precipitation or low reaction yields, the solubility data can help diagnose and resolve issues related to solvent choice.

By integrating theoretical modeling with rigorous experimental validation, researchers can build a comprehensive understanding of the solubility of this compound, enabling more efficient and informed decisions throughout the drug development lifecycle.

References

- Hansen, C. M. (1967). The three dimensional solubility parameter and solvent diffusion coefficient. Danish Technical Press.

-

Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen solubility parameters with a new group-contribution method. International Journal of Thermophysics, 29(2), 568-585. [Link]

- Van Krevelen, D. W. (1990). Properties of polymers: their correlation with chemical structure; their numerical estimation and prediction from additive group contributions. Elsevier.

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

- Hoy, K. L. (1985). The Hoy tables of solubility parameters. Journal of Paint Technology, 57(723), 11-23.

-

ResearchGate. Application of the group contribution method of Hoftyzer-Van Krevelen... [Link]

-

Patel, K., & Dedania, Z. (2024). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. International Journal of Advanced Research in Science, Communication and Technology, 4(1), 612-622. [Link]

-

PubChem. tert-Butyl piperazine-1-carboxylate. [Link]

-

ASHP. Functional Group Characteristics and Roles. [Link]

-

Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]

-

Appchem. This compound hydrochloride. [Link]

-

NIH. Development of UV/HPLC Methods for Quantitative Analysis of Benznidazole in Human Plasma and Urine for Application in Pediatric Clinical Studies. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Pharmaceutical Updates. Validation Of Dissolution Method By HPLC. [Link]

-

Quora. How does the addition of hydroxyl groups to the organic molecule affect this solubility? [Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. kinampark.com [kinampark.com]

- 4. ojs.wiserpub.com [ojs.wiserpub.com]

- 5. Achievements [compchemcons.com]

- 6. hansen-solubility.com [hansen-solubility.com]

- 7. researchgate.net [researchgate.net]

- 8. ijarsct.co.in [ijarsct.co.in]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Development and Validation of a HPLC Method for Dissolution and Stability Assay of Liquid-Filled Cyclosporine Capsule Drug Products - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Derivatization of the primary alcohol in (S)-1-Boc-2-(2-hydroxyethyl)piperazine

An Application Guide to the Strategic Derivatization of the Primary Alcohol in (S)-1-Boc-2-(2-hydroxyethyl)piperazine

Introduction: Unlocking the Potential of a Versatile Chiral Scaffold

(S)-1-Boc-2-(2-hydroxyethyl)piperazine is a highly valuable chiral building block in contemporary drug discovery and development. Its rigid piperazine core, coupled with a defined stereocenter and a reactive primary alcohol, provides a trifecta of desirable features for medicinal chemists. The Boc (tert-butyloxycarbonyl) protecting group ensures selective reactions and can be readily removed under acidic conditions, while the secondary amine offers a further point for diversification.[1][2][3] The primary alcohol, however, serves as the most immediate and versatile handle for chemical modification.

Derivatization of this hydroxyl group is a critical strategy for exploring Structure-Activity Relationships (SAR). By converting the alcohol into a diverse array of functional groups, researchers can systematically modulate key physicochemical properties such as lipophilicity, hydrogen bonding capacity, metabolic stability, and target engagement. This guide provides a detailed exploration of the principal strategies for derivatizing this primary alcohol, complete with field-proven protocols and the underlying chemical logic.

Core Derivatization Pathways: A Strategic Overview

The transformation of the primary alcohol in (S)-1-Boc-2-(2-hydroxyethyl)piperazine can be broadly categorized into four key strategic pathways. The choice of pathway is dictated by the desired final functionality and the overall synthetic goal.

Esterification: Accessing Prodrugs and Modulating Polarity

Esterification is a fundamental transformation that converts the alcohol into an ester. In drug development, esters are frequently employed as prodrugs, which can be cleaved in vivo by esterase enzymes to release the active parent molecule. This can enhance bioavailability and tailor drug release profiles.

Causality behind Experimental Choices:

-

Acyl Halides/Anhydrides: These are highly reactive acylating agents. The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl or carboxylic acid byproduct. This method is fast and efficient but may not be suitable for sensitive substrates.

-

Carboxylic Acids with Coupling Agents: For more controlled esterification, coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with Hydroxybenzotriazole (HOBt) are used. These reagents activate the carboxylic acid in situ, allowing for amide bond formation under milder conditions, which is crucial for complex molecules.

Etherification: Tuning Lipophilicity and Metabolic Stability

Converting the alcohol to an ether linkage is a powerful method for increasing lipophilicity and blocking metabolic oxidation at that site. The Williamson ether synthesis is the most common approach.

Causality behind Experimental Choices:

-

Base Selection: The reaction requires a strong base to deprotonate the primary alcohol, forming an alkoxide. Sodium hydride (NaH) is a common choice as it is a strong, non-nucleophilic base that drives the reaction to completion by evolving hydrogen gas. For more sensitive substrates, milder bases like potassium tert-butoxide can be used.

-

Solvent: A polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is ideal. These solvents effectively solvate the cation of the base (e.g., Na+) without solvating the alkoxide nucleophile, thereby enhancing its reactivity towards the alkyl halide.

Oxidation: Gateway to Further Conjugation

Oxidation of the primary alcohol opens up a new realm of synthetic possibilities by generating either an aldehyde or a carboxylic acid.

-

Aldehydes are valuable intermediates for reductive amination, Wittig reactions, and other carbon-carbon bond-forming reactions.

-

Carboxylic Acids can be coupled with amines to form amides, a ubiquitous functional group in pharmaceuticals.

Causality behind Experimental Choices:

-

Mild Oxidation (to Aldehyde): To stop the oxidation at the aldehyde stage, mild and selective reagents are necessary. Dess-Martin periodinane (DMP) and Swern oxidation (using oxalyl chloride/DMSO) are excellent choices as they operate under neutral or near-neutral conditions and minimize over-oxidation.[4]

-

Strong Oxidation (to Carboxylic Acid): To proceed directly to the carboxylic acid, stronger oxidizing agents are required. Jones reagent (CrO₃ in aqueous acetone/sulfuric acid) is effective, but its harsh acidic conditions and chromium waste are drawbacks. More modern methods like TEMPO-mediated oxidation with a stoichiometric oxidant (e.g., bleach) are often preferred for their selectivity and milder conditions.[4]

Conversion to Leaving Groups for Nucleophilic Substitution

To introduce a wider range of functionalities (e.g., azides, thiols, amines), the hydroxyl group must first be converted into a better leaving group.[5][6][7][8][9]

-

Sulfonate Esters (Mesylates/Tosylates): Reacting the alcohol with mesyl chloride or tosyl chloride in the presence of a base (e.g., triethylamine) produces highly effective leaving groups.[5] These sulfonates can then be displaced by a wide variety of nucleophiles in an SN2 reaction.[10]

-

Alkyl Halides: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol directly to the corresponding alkyl chloride or bromide.[5][7]

-

Mitsunobu Reaction: This powerful reaction allows for the direct substitution of the alcohol with a nucleophile under mild, neutral conditions.[11][12][13][14] It utilizes triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the alcohol.[11][12][13] A key advantage is the inversion of stereochemistry for secondary alcohols; while this is not relevant for a primary alcohol, the reaction's mildness and broad scope make it a go-to method.[11][12]

Experimental Protocols

General Considerations:

-

All reactions should be performed in oven-dried glassware under an inert atmosphere (Nitrogen or Argon).

-

Anhydrous solvents should be used where specified.

-

Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Esterification using an Acyl Chloride

Objective: To synthesize (S)-tert-butyl 2-(2-(benzoyloxy)ethyl)piperazine-1-carboxylate.

Materials and Reagents:

-

(S)-1-Boc-2-(2-hydroxyethyl)piperazine (1.0 eq, 230 mg, 1.0 mmol)

-

Benzoyl chloride (1.2 eq, 169 mg, 1.2 mmol)

-

Triethylamine (Et₃N) (1.5 eq, 152 mg, 1.5 mmol)

-

Dichloromethane (DCM), anhydrous (10 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask with magnetic stir bar

-

Septa and nitrogen inlet

-

Syringes

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve (S)-1-Boc-2-(2-hydroxyethyl)piperazine in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine via syringe, followed by the dropwise addition of benzoyl chloride.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding 10 mL of water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

-

Combine the organic layers and wash successively with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.

Protocol 2: Etherification via Williamson Synthesis

Objective: To synthesize (S)-tert-butyl 2-(2-(benzyloxy)ethyl)piperazine-1-carboxylate.

Materials and Reagents:

-

(S)-1-Boc-2-(2-hydroxyethyl)piperazine (1.0 eq, 230 mg, 1.0 mmol)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq, 48 mg, 1.2 mmol)

-

Benzyl bromide (BnBr) (1.1 eq, 188 mg, 1.1 mmol)

-

Tetrahydrofuran (THF), anhydrous (10 mL)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Three-neck round-bottom flask with condenser and magnetic stir bar

-

Septa and nitrogen inlet

-

Syringes

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred suspension of NaH in anhydrous THF (5 mL) at 0 °C, add a solution of (S)-1-Boc-2-(2-hydroxyethyl)piperazine in anhydrous THF (5 mL) dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the mixture back to 0 °C and add benzyl bromide dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux for 6-8 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.

-

Extract the mixture with EtOAc (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Protocol 3: Oxidation to Aldehyde using Dess-Martin Periodinane (DMP)

Objective: To synthesize (S)-tert-butyl 2-(2-oxoethyl)piperazine-1-carboxylate.

Materials and Reagents:

-

(S)-1-Boc-2-(2-hydroxyethyl)piperazine (1.0 eq, 230 mg, 1.0 mmol)

-

Dess-Martin Periodinane (DMP) (1.1 eq, 466 mg, 1.1 mmol)

-

Dichloromethane (DCM), anhydrous (10 mL)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Sodium thiosulfate (Na₂S₂O₃)

Procedure:

-

Dissolve (S)-1-Boc-2-(2-hydroxyethyl)piperazine in anhydrous DCM (10 mL).

-

Add DMP in one portion at room temperature.

-

Stir the reaction mixture for 2-3 hours. Monitor by TLC.

-

Upon completion, dilute the reaction with DCM and quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃.

-

Stir vigorously until the layers are clear.

-

Separate the layers and extract the aqueous phase with DCM (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude aldehyde by column chromatography. Note: Aldehydes can be sensitive, so purification should be performed promptly.

Protocol 4: Mitsunobu Reaction for Azide Formation

Objective: To synthesize (S)-tert-butyl 2-(2-azidoethyl)piperazine-1-carboxylate.

Causality and Workflow: The Mitsunobu reaction activates the alcohol in situ via a phosphonium intermediate, which is then displaced by the azide nucleophile. The workflow is highly reliable for introducing nitrogen-based functional groups under mild conditions.

Materials and Reagents:

-

(S)-1-Boc-2-(2-hydroxyethyl)piperazine (1.0 eq, 230 mg, 1.0 mmol)

-

Triphenylphosphine (PPh₃) (1.2 eq, 315 mg, 1.2 mmol)

-

Diphenylphosphoryl azide (DPPA) (1.1 eq, 303 mg, 1.1 mmol)

-

Diisopropyl azodicarboxylate (DIAD) (1.2 eq, 243 mg, 1.2 mmol)

-

Tetrahydrofuran (THF), anhydrous (10 mL)

Procedure:

-

To a solution of (S)-1-Boc-2-(2-hydroxyethyl)piperazine and PPh₃ in anhydrous THF, cool the mixture to 0 °C.

-

Add DPPA, followed by the dropwise addition of DIAD. A color change and/or precipitate may be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 6-8 hours.

-

Monitor by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue directly by column chromatography on silica gel to separate the product from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.

Data Summary Table

| Derivatization Method | Key Reagents | Product Functional Group | Typical Yield Range | Key Application |

| Esterification | Acyl Chloride, Et₃N | Ester (-O-CO-R) | 75-95% | Prodrugs, Bioisosteres |

| Etherification | NaH, Alkyl Halide | Ether (-O-R) | 60-85% | Increase lipophilicity |

| Oxidation (Mild) | Dess-Martin Periodinane | Aldehyde (-CHO) | 70-90% | Intermediate for C-C/C-N bonds |

| Oxidation (Strong) | TEMPO, NaOCl | Carboxylic Acid (-COOH) | 65-85% | Amide coupling, salt formation |

| Mitsunobu Reaction | PPh₃, DIAD, HN₃ (from DPPA) | Azide (-N₃) | 70-90% | Click chemistry, amine precursor |

| Sulfonation | MsCl, Et₃N | Mesylate (-OMs) | 85-98% | Precursor for SN2 reactions |

Conclusion

The primary alcohol of (S)-1-Boc-2-(2-hydroxyethyl)piperazine is a versatile synthetic handle that provides access to a vast chemical space. The choice of derivatization strategy—be it esterification, etherification, oxidation, or conversion to a leaving group for substitution—must be guided by the overarching goals of the research program. The protocols and principles outlined in this guide offer a robust framework for researchers, scientists, and drug development professionals to effectively leverage this important chiral building block in their synthetic campaigns.

References

- 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. (2024).

- Synthesis and evaluation of deprotected N-Boc piperazine derived mono-mannich bases. (n.d.). Semantic Scholar.

- 1-Boc-piperazine. (n.d.). Sigma-Aldrich.

- Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. (2013).

- Selective oxidation of primary alcohol groups of β-cyclodextrin mediated by 2,2,6,6-tetramethylpiperidine-1-oxyl radical (TEMPO). (n.d.).

- Converting Alcohols into Better Leaving Groups. (2021). Chemistry LibreTexts.

- How to Make OH into a Good Leaving Group. (2012). YouTube.

- Alcohols in Substitution Reactions with Tons of Practice Problems. (n.d.). Chemistry Steps.

- Leaving Group Conversions Summary: Videos & Practice Problems. (n.d.). Pearson.

- How to Convert Alcohols to Good Leaving Groups. (2020). YouTube.

- Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. (n.d.). PubMed Central.

- Application Notes and Protocols: Mitsunobu Reaction Conditions for (S)-1-Boc-3-hydroxypiperidine. (n.d.). Benchchem.

- Mitsunobu Reaction. (2019). Organic-chemistry.org.

- Catalytic Mitsunobu Reactions: A Critical Analysis of the Current State-of-the-Art. (n.d.).

- Mitsunobu Reaction. (n.d.). TCI Chemicals.

Sources

- 1. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 2. jgtps.com [jgtps.com]

- 3. 1-Boc-piperazine = 98.0 GC 57260-71-6 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Alcohols in Substitution Reactions with Tons of Practice Problems - Chemistry Steps [chemistrysteps.com]

- 8. Leaving Group Conversions Summary Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 9. youtube.com [youtube.com]

- 10. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. glaserr.missouri.edu [glaserr.missouri.edu]

- 13. researchgate.net [researchgate.net]

- 14. tcichemicals.com [tcichemicals.com]

The Strategic Application of (S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate in the Synthesis of Lurasidone

Introduction: The Significance of Chiral Piperazine Scaffolds in Modern Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas, including antipsychotics, antidepressants, and antihistamines.[1] Its unique structural and physicochemical properties, such as the ability to modulate aqueous solubility and engage in multiple hydrogen bonding interactions, make it an invaluable component in the design of novel therapeutics.[1] The introduction of chirality to the piperazine core, as seen in (S)-tert-butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate, provides an additional layer of structural complexity that is crucial for achieving high selectivity and potency for specific biological targets. This application note will provide a detailed overview of the strategic use of this compound in the synthesis of the atypical antipsychotic drug, Lurasidone.

Application Focus: Synthesis of a Key Intermediate for Lurasidone

Lurasidone is a potent antagonist of dopamine D2 and serotonin 5-HT2A and 5-HT7 receptors, and a partial agonist of the 5-HT1A receptor, and is approved for the treatment of schizophrenia and bipolar depression. The synthesis of Lurasidone involves the coupling of a complex bicyclic imide moiety with a substituted piperazine fragment. This compound serves as a critical chiral building block for the piperazine portion of the molecule. To facilitate its coupling with the bicyclic imide, the terminal hydroxyl group of the piperazine derivative must first be activated by converting it into a good leaving group. A common and effective strategy is the formation of a mesylate ester.

The following sections will detail the rationale and a comprehensive protocol for the synthesis of (S)-tert-butyl 2-(2-mesyloxyethyl)piperazine-1-carboxylate, a key intermediate in the synthesis of Lurasidone.

Synthetic Pathway Overview

The conversion of the hydroxyl group to a mesylate is a crucial activation step. This transformation is typically achieved by reacting the alcohol with methanesulfonyl chloride in the presence of a base. The resulting mesylate is a highly effective leaving group, primed for nucleophilic substitution by the bicyclic imide fragment in the subsequent step of the Lurasidone synthesis.

Caption: Figure 1. Synthetic workflow for the utilization of the activated piperazine intermediate.

Detailed Experimental Protocol: Synthesis of (S)-tert-butyl 2-(2-mesyloxyethyl)piperazine-1-carboxylate

This protocol describes the conversion of the terminal hydroxyl group of this compound to a mesylate, a key activation step for its use in the synthesis of Lurasidone.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity | Supplier |

| This compound | 179579-13-2 | 230.31 | >98% | Commercial Source |

| Methanesulfonyl chloride (MsCl) | 124-63-0 | 114.55 | >99% | Commercial Source |

| Triethylamine (TEA) | 121-44-8 | 101.19 | >99% | Commercial Source |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | >99.8% | Commercial Source |

| Saturated aqueous sodium bicarbonate solution | N/A | N/A | N/A | Prepared in-house |

| Anhydrous magnesium sulfate | 7487-88-9 | 120.37 | >99.5% | Commercial Source |

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Nitrogen inlet

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

To a dry three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add this compound (1.0 eq.).

-

Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10 mL per gram of starting material).

-

Cool the solution to 0 °C using an ice bath.

-

-

Addition of Reagents:

-

To the cooled solution, add triethylamine (TEA) (1.2 eq.) dropwise via syringe.

-

In the dropping funnel, prepare a solution of methanesulfonyl chloride (MsCl) (1.1 eq.) in anhydrous DCM (approximately 2 mL per gram of MsCl).

-

Add the MsCl solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 5 °C.

-

-

Reaction Monitoring:

-

After the addition is complete, stir the reaction mixture at 0 °C for an additional 2-3 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1). The disappearance of the starting material and the appearance of a new, less polar spot indicates the formation of the product.

-

-

Workup:

-

Once the reaction is complete, quench the reaction by the slow addition of cold water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with:

-

Saturated aqueous sodium bicarbonate solution

-

Water

-

Brine

-

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure on a rotary evaporator to yield the crude product.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Alternatively, for larger scale preparations, the crude product may be of sufficient purity to be used directly in the next step after thorough drying under high vacuum.

-

Expected Yield and Purity:

| Parameter | Expected Value |

| Yield | 85-95% |

| Purity (by HPLC) | >98% |

Scientific Rationale and Expert Insights

-

Choice of Mesylate as a Leaving Group: The conversion of the hydroxyl group, which is a poor leaving group, into a mesylate is a classic and highly effective strategy in organic synthesis. The resulting mesylate is an excellent leaving group due to the ability of the sulfonate group to stabilize the negative charge through resonance.[2]

-

Role of Triethylamine: Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction between the alcohol and methanesulfonyl chloride. This is crucial to prevent the protonation of the piperazine nitrogens and to drive the reaction to completion.

-

Temperature Control: Maintaining a low temperature (0-5 °C) during the addition of methanesulfonyl chloride is critical to minimize the formation of potential side products. Exothermic reactions can lead to the formation of undesired byproducts through elimination or other competing reactions.

-

Anhydrous Conditions: The use of anhydrous solvent and reagents is important to prevent the hydrolysis of methanesulfonyl chloride, which would reduce the yield of the desired product.

Mechanism of Mesylation

The reaction proceeds through a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride. This is followed by deprotonation of the resulting oxonium ion by triethylamine to yield the final mesylate product.

Caption: Figure 2. Simplified mechanism of alcohol mesylation.

Conclusion

This compound is a valuable chiral building block in the synthesis of complex pharmaceutical agents. Its successful application in the synthesis of Lurasidone highlights the importance of strategic functional group manipulation to facilitate key bond-forming reactions. The provided protocol for the mesylation of this intermediate offers a reliable and high-yielding method for its activation, paving the way for its efficient incorporation into the final API structure. The principles and techniques described herein are broadly applicable to the synthesis of other complex molecules containing the piperazine scaffold.

References

-

Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link]

-

Ishibashi, T., Horisawa, T., & Tokuda, K. (2010). Lurasidone, a novel atypical antipsychotic agent, for the treatment of schizophrenia. Drugs of the Future, 35(3), 191. [Link]

-

Otsuka Pharmaceutical Co., Ltd. (2013). Process for producing piperazine derivative. European Patent EP 2 554 553 A1. [Link]

- Sunovion Pharmaceuticals Inc. (2014). Intermediate compounds and process for the preparation of lurasidone and salts thereof.

-

Zentiva, K.S. (2015). Process for preparing lurasidone and intermediate thereof. World Intellectual Property Organization WO 2015/081920 A1. [Link]

- Barrett, D. G., et al. (2011). Preparation of substituted piperidines as modulators of the 11β-hydroxysteroid dehydrogenase type 1 enzyme.

-

Asymmetric Synthesis of Alcohols. (2023). In Organic Syntheses (Vol. 100, pp. 1-22). [Link]

-

Khan Academy. (n.d.). Preparation of mesylates and tosylates. [Link]

-

Mamat, C., et al. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. Crystals, 2(1), 90-95. [Link]

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. [Link]

Sources

The Art of the Privileged Scaffold: A Guide to Palladium-Catalyzed Synthesis of Substituted Piperazines

Introduction: The Piperazine Moiety in Modern Drug Discovery

The piperazine ring is a quintessential "privileged scaffold" in medicinal chemistry. Its unique conformational properties and ability to engage in multiple hydrogen bonding interactions have cemented its role as a cornerstone in the design of a vast array of therapeutic agents. From blockbuster antipsychotics like Aripiprazole (Abilify™) to targeted cancer therapies, the N-arylpiperazine motif is a recurring feature in molecules demonstrating significant biological activity across numerous therapeutic areas.[1][2] The demand for structurally diverse and complex piperazine-containing compounds has, therefore, driven significant innovation in synthetic organic chemistry.

Traditionally, the synthesis of N-arylpiperazines involved the reaction of an appropriate aniline with bis(2-chloroethyl)amine, a method often plagued by harsh conditions, long reaction times, and limited substrate scope.[1] The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the construction of the C–N bond, offering a versatile and efficient pathway to these valuable structures.[1][3] This guide provides an in-depth exploration of palladium-catalyzed methodologies for the synthesis of substituted piperazines, offering both mechanistic insights and practical, field-proven protocols for the modern medicinal chemist.

Core Methodologies: Mastering the Palladium-Catalyzed C–N Bond Formation

The palladium-catalyzed amination of aryl halides stands as the most robust and widely adopted method for the synthesis of N-arylpiperazines.[1][3] This powerful transformation allows for the direct coupling of a piperazine nitrogen atom with an aryl or heteroaryl halide or triflate. The success of this reaction hinges on the careful selection of the palladium source, the phosphine ligand, the base, and the solvent system, each playing a critical role in the catalytic cycle.

The Buchwald-Hartwig Amination: A Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that generally proceeds through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.

Caption: Figure 1: Simplified Catalytic Cycle for the Buchwald-Hartwig Amination.

The choice of ligand is paramount to the success of the reaction. Sterically hindered and electron-rich phosphine ligands, such as RuPhos, XPhos, and SPhos, are often employed to facilitate both the oxidative addition and the final reductive elimination steps, particularly when dealing with less reactive aryl chlorides.[1]

Controlling Selectivity: Mono- vs. Bis-Arylation

A key challenge in the synthesis of substituted piperazines is controlling the selectivity between mono- and bis-arylation of the two nitrogen atoms. The desired outcome is often the mono-arylated product, which can be further functionalized. Several strategies can be employed to favor mono-arylation:

-

Stoichiometry: Using an excess of piperazine relative to the aryl halide can statistically favor the formation of the mono-arylated product.

-

Protecting Groups: Employing a mono-protected piperazine, such as N-Boc-piperazine, ensures that only one nitrogen is available for arylation.[2] The protecting group can then be removed in a subsequent step.

-

Reaction Conditions: Careful optimization of reaction time, temperature, and catalyst loading can also influence the product distribution.[1]

Application Protocols

The following protocols are designed to be robust starting points for the synthesis of a variety of substituted piperazines. Researchers should note that optimization for specific substrates may be necessary.

Protocol 1: Rapid Mono-N-Arylation of Unprotected Piperazine with Aryl Chlorides

This protocol is adapted from a rapid, aerobic, and often solvent-free methodology, demonstrating high efficiency for a broad range of aryl chlorides.[1][4][5]

Reaction Scheme:

Ar-Cl + Piperazine → Ar-N(H)-Piperazine

Materials and Equipment:

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Aryl chloride

-

Piperazine

-

Toluene (or piperazine as solvent)

-

Schlenk tube or microwave vial

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a Schlenk tube or microwave vial equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), RuPhos (0.02 mmol, 2 mol%), and NaOtBu (1.4 mmol).

-

Seal the vessel, and evacuate and backfill with an inert atmosphere (e.g., argon or nitrogen).

-

Add the aryl chloride (1.0 mmol) and piperazine (1.5 mmol).

-

Add toluene (2 mL). For a solvent-free reaction, piperazine can be used in a larger excess (e.g., 2.5 equivalents) and serve as the solvent.[5]

-

Place the reaction vessel in a preheated oil bath at 100 °C.

-

Stir the reaction for 10-60 minutes. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired mono-arylated piperazine.

Causality and Insights:

-

The use of a bulky, electron-rich ligand like RuPhos is crucial for the efficient coupling of less reactive aryl chlorides.[1]

-

Running the reaction under aerobic conditions has been shown to be successful in some cases, simplifying the experimental setup.[1][4]

-

The 2:1 ratio of ligand to palladium precursor ensures the formation of the active monoligated palladium species.[1]

Protocol 2: Synthesis of Unsymmetrically Disubstituted Piperazines via Sequential Arylation

This protocol outlines a general approach for the synthesis of N-aryl-N'-alkyl or N,N'-diaryl piperazines, starting with a mono-Boc-protected piperazine.

Caption: Figure 2: Workflow for Sequential Synthesis of Unsymmetrical Piperazines.

Step 2a: N-Arylation of N-Boc-Piperazine

Materials and Equipment:

-

Pd₂(dba)₃

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Aryl halide (Ar¹-X)

-

N-Boc-piperazine

-

Toluene

-

Standard Schlenk line equipment

Procedure:

-

Follow the general procedure outlined in Protocol 1, using N-Boc-piperazine (1.2 mmol) as the amine coupling partner and the aryl halide (1.0 mmol).

-

Typical reaction conditions are 100 °C in toluene for 2-24 hours.

-

After workup and purification, the N-Boc-N'-aryl-piperazine is obtained.

Step 2b: Boc Deprotection

Materials and Equipment:

-

N-Boc-N'-aryl-piperazine from the previous step

-

Trifluoroacetic acid (TFA) or 4M HCl in dioxane

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve the N-Boc-N'-aryl-piperazine in DCM.

-

Add an excess of TFA (e.g., 5-10 equivalents) or 4M HCl in dioxane.

-

Stir at room temperature for 1-4 hours until deprotection is complete (monitored by TLC or LC-MS).

-

Carefully neutralize the reaction with saturated sodium bicarbonate solution.

-

Extract the product with DCM, dry the organic layers, and concentrate to yield the N-aryl-piperazine.

Step 2c: Second Functionalization

The resulting N-aryl-piperazine can be further functionalized using various methods, including a second Buchwald-Hartwig amination with a different aryl halide (Ar²-X) or reductive amination with an aldehyde to install an alkyl group.

Protocol 3: Palladium-Catalyzed Carboamination for Stereoselective Piperazine Synthesis

This advanced protocol enables the stereoselective synthesis of substituted piperazines from amino acid precursors, involving an intramolecular carboamination reaction.[6]

Reaction Scheme: